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Compound of Interest |

Compound Name: H-Avpiagk-OH
Cat. No.: B12103826
Get Quote
\ J

Product: H-AVPIAQK-OH (SMAC N-terminal Heptapeptide) Classification: Pro-apoptotic
Peptide / IAP Antagonist Primary Application: Sensitization of cancer cells to apoptosis via
XIAP/clAP inhibition.

I\ Critical Application Note: Intracellular Delivery

Read Before Proceeding: The H-AVPIAQK-OH peptide represents the native N-terminal
sequence of the SMAC/DIABLO protein. Unlike small molecule SMAC mimetics (e.g., LCL161)
or modified peptides (e.g., Octa-arginine/TAT-fusions), the naked H-AVPIAQK-OH sequence is
generally membrane-impermeable.

If you add this peptide directly to the culture media of intact cells without a transfection agent,
electroporation, or microinjection, you will likely observe zero efficacy, regardless of the dosage
used. This guide assumes you are using a validated intracellular delivery method or performing
cell-free assays.

Part 1: Mechanism of Action & Rationale

To optimize dosage, one must understand the stoichiometric antagonism. H-AVPIAQK-OH
functions by binding to the BIR (Baculovirus IAP Repeat) domains of Inhibitor of Apoptosis
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Proteins (IAPs), specifically XIAP.

e The Blockade: In cancer cells, XIAP binds and inhibits Caspase-9 (via BIR3) and Caspase-
3/7 (via BIR2), preventing apoptosis.[1]

e The Release: H-AVPIAQK-OH competes for these BIR domains with higher affinity than the
caspases.

e The Result: Caspases are released, allowing the apoptotic cascade to proceed.
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Caption: H-AVPIAQK-OH displaces caspases from XIAP, restoring the apoptotic pathway.

Part 2: Preparation & Stability[3]
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Parameter Specification Technical Note

The sequence contains Lysine
(K, +) and Glutamine (Q). Itis
Solubility Water or PBS generally hydrophilic. If
hydrophobic aggregation
occurs, use <1% DMSO.

Prepare high-concentration
Stock Conc. 10 mM stocks to minimize vehicle

volume in culture.

Store lyophilized powder

desiccated. Aliquot stock

Storage -20°C or -80°C ] )
solutions to avoid freeze-thaw
cycles.
Critical: Unmodified peptides
are susceptible to serum
. _ proteases. For long-term
Stability Low in Serum

assays (>12h), use heat-
inactivated serum or replenish

the peptide.

Part 3: Dosage & Experimental Protocols
A. Cell-Free Assays (Lysates / purified proteins)

Context: Testing binding affinity or caspase release in lysates.
e Starting Range: 100 nM — 10 pM.
o Rationale: The Kd of AVPI peptide for XIAP BIR3 is approximately 0.5 — 0.7 uM.

e Protocol: Incubate cell lysates with cytochrome ¢ and dATP to trigger apoptosome formation,
then titrate H-AVPIAQK-OH to measure the increase in Caspase-3 activity (via fluorogenic
substrate DEVD-AMC).

B. Intracellular Delivery (Live Cells)
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Context: Inducing apoptosis in culture. Prerequisite: Use a protein delivery reagent (e.qg.,
PULSIn, BioPORTER) or electroporation.

Recommended L.
. . Optimization
Cell Line Type Example Lines Dosage
Strategy
(Intracellular)

These lines have a
high "buffer" of IAPs.
Higher concentrations

) are required to

High XIAP HelLa, A2780 20 UM — 100 uM

saturate the BIR
domains. Must
combine with TRAIL

or Etoposide.

Lacks Caspase-3;

relies on Caspase-7.

Apoptosis is slower.
Caspase-3 Null MCF-7 50 uM — 100 pM ) )

High dose required to

ensure complete XIAP

inhibition.

Hematological lines
are often more

Sensitive/Low IAP Jurkat, HL-60 5uM —-20 uM sensitive to SMAC
mimetics due to lower
IAP thresholds.

C. Combination Therapy (The "Sensitizer" Approach)

H-AVPIAQK-OH is rarely a single-agent killer. It sensitizes cells to death signals.
Standard Protocol for Combination:

o Seed Cells: 24 hours prior to treatment.[2]
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o Pre-treatment (Peptide): Deliver H-AVPIAQK-OH (10-50 uM) 3-4 hours before the cytotoxic
agent. This "disarms" the XIAP defense.

 Trigger Addition: Add TRAIL (10-100 ng/mL) or Cisplatin.

e Assay: Measure viability (MTT/CellTiter-Glo) at 24h and 48h.

Experimental Workflow
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\

Caption: Sequential treatment protocol ensures XIAP is inhibited before the death signal
arrives.

Part 4: Troubleshooting & FAQs
Q1: | added 50 pM H-AVPIAQK-OH to my media, but the
cells look healthy. Why?

A: This is a permeability issue. The peptide is hydrophilic and cannot cross the plasma
membrane passively.

e Solution: Use a commercial peptide delivery reagent (lipid-based or peptide-based) or switch
to a cell-permeable peptidomimetic (e.g., Smac-N7 fused to TAT: YGRKKRRQRRR-
AVPIAQK).

Q2: Why does MCF-7 show no response even with
delivery?

A: MCF-7 cells are functionally deficient in Caspase-3 (deletion in CASP3 gene). While SMAC
mimetics can work via Caspase-7, the kinetics are different.
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e Solution: Extend the assay time to 48-72 hours. Ensure you are not using a Caspase-3
specific readout (like DEVD-fmk) that might have lower affinity for Caspase-7. Verify XIAP
degradation via Western Blot.

Q3: My peptide precipitates in the stock solution.

A: While usually soluble, high concentrations (>10mM) or specific buffer salts can cause
aggregation.

e Solution: Add a small amount of sterile acetic acid (if basic) or ammonium hydroxide (if
acidic) to adjust pH, or use 5-10% DMSO to aid solubilization before diluting in buffer.

Q4: Is the peptide stable in RPMI/DMEM?

A: Not for long. Serum (FBS) contains esterases and proteases that degrade linear peptides
rapidly (half-life often < 2 hours).

e Solution: For long incubations, use heat-inactivated FBS or reduce serum concentration to
1% during the peptide incubation step. Alternatively, replenish the peptide every 4-6 hours.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. researchgate.net [researchgate.net]

2. Oncology Reports [spandidos-publications.com]

3. Smac mimetics induce inflammation and necrotic tumour cell death by modulating
macrophage activity - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Technical Support Center: H-AVPIAQK-OH (SMAC N7)
Optimization]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12103826/docs#technical-support-center-h-avpiagk-
oh-smac-n7-optimization]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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